![molecular formula C15H12O B8774842 4-[(E)-2-Phenylethenyl]benzaldehyde](/img/structure/B8774842.png)
4-[(E)-2-Phenylethenyl]benzaldehyde
描述
4-[(E)-2-Phenylethenyl]benzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzaldehyde group attached to a styrene moiety. This compound is known for its distinctive structure, which includes a phenyl group connected to an ethenyl group in an E-configuration, further linked to a benzaldehyde group. The compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions:
-
Wittig Reaction:
Reactants: Benzyltriphenylphosphonium chloride and benzaldehyde.
Conditions: The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Procedure: The Wittig reagent is prepared by reacting benzyltriphenylphosphonium chloride with the base to form the ylide, which then reacts with benzaldehyde to form 4-[(E)-2-Phenylethenyl]benzaldehyde.
-
Heck Reaction:
Reactants: Styrene and 4-bromobenzaldehyde.
Conditions: The reaction is catalyzed by palladium(II) acetate in the presence of a base such as triethylamine in a solvent like dimethylformamide.
Procedure: The Heck reaction involves the coupling of styrene with 4-bromobenzaldehyde to form the desired product.
Industrial Production Methods:
Industrial production of this compound often involves large-scale application of the Wittig or Heck reactions, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Conditions: Oxidation reactions are typically carried out in acidic or basic media.
Products: Oxidation of 4-[(E)-2-Phenylethenyl]benzaldehyde can lead to the formation of benzoic acid derivatives.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Reduction reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction of the aldehyde group results in the formation of the corresponding alcohol, 4-[(E)-2-Phenylethenyl]benzyl alcohol.
-
Substitution:
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Substitution reactions can be carried out under mild conditions, often in the presence of a catalyst.
Products: Halogenation of the aromatic ring can yield various substituted derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 4-[(E)-2-Phenylethenyl]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific biochemical pathways.
Industry:
Fragrance and Flavor Industry: Due to its aromatic properties, it is used in the formulation of fragrances and flavoring agents.
作用机制
The mechanism of action of 4-[(E)-2-Phenylethenyl]benzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in metabolic pathways.
相似化合物的比较
Benzaldehyde: The simplest aromatic aldehyde, used widely in organic synthesis.
Cinnamaldehyde: Contains a similar ethenyl group but with a different substitution pattern.
4-Methoxybenzaldehyde: Similar structure with a methoxy group instead of the ethenyl group.
Uniqueness: 4-[(E)-2-Phenylethenyl]benzaldehyde is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other aromatic aldehydes. Its ability to participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C15H12O |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
4-(2-phenylethenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H |
InChI 键 |
CLXSBHRRZNBTRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
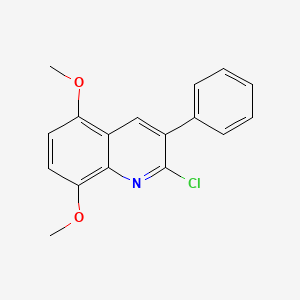
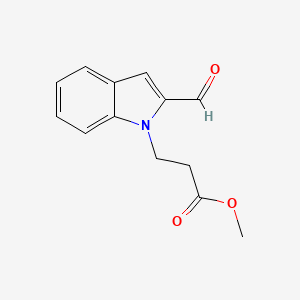
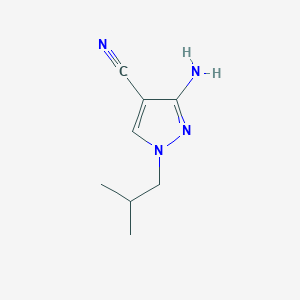
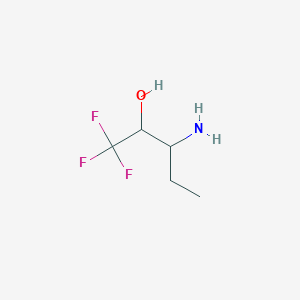
![2-{[3-(1-Methylethyl)phenyl]oxy}-5-nitropyridine](/img/structure/B8774785.png)
![8-(2-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8774786.png)
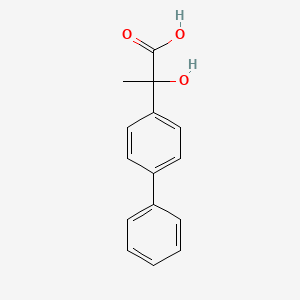
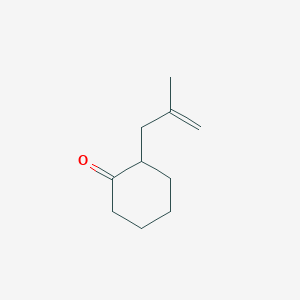
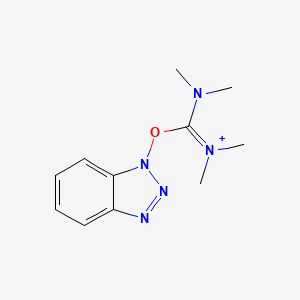
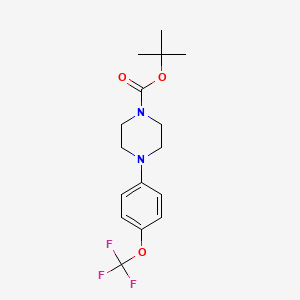
![Ethanedione, bis[4-(diethylamino)phenyl]-](/img/structure/B8774829.png)
![Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B8774833.png)
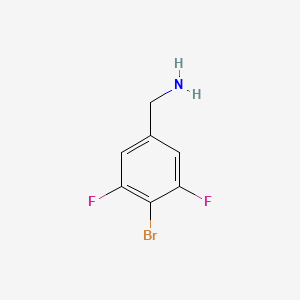
![Benzyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8774849.png)
